molecular formula C9H15N3O B8109047 3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine

3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine

Cat. No.: B8109047
M. Wt: 181.23 g/mol
InChI Key: CAGGCIGZVMVKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine (hereafter referred to as Compound A) is a heterocyclic derivative featuring a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core. This scaffold is derived from heterocyclized dipeptides, where substitutions at the 3- and 8-positions modulate biological activity and pharmacokinetic properties . The 3-methoxymethyl group enhances hydrophilicity and metabolic stability, while the 8-methyl substituent introduces steric effects that may influence protein binding . Compound A is hypothesized to act as a Gαq protein inhibitor, similar to BIM-46174, a related tetrahydroimidazo[1,2-a]pyrazine derivative .

Properties

IUPAC Name

3-(methoxymethyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7-9-11-5-8(6-13-2)12(9)4-3-10-7/h5,7,10H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGGCIGZVMVKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NC=C(N2CCN1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1A: Two-Step Cyclization

  • Starting Materials :

    • 2-Amino-3-methylpyrazine (1.0 equiv)

    • 3-Chloro-2-butanone (1.2 equiv)

  • Reaction Conditions :

    • Solvent: Ethanol, reflux (78°C)

    • Catalyst: Triethylamine (1.5 equiv)

    • Duration: 12 hours

  • Intermediate : 3-Methylimidazo[1,2-a]pyrazine (Yield: 68%).

  • Hydrogenation :

    • Catalyst: 10% Pd/C (0.1 equiv)

    • Pressure: H₂ (50 psi)

    • Solvent: Ethanol, room temperature

    • Product: 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (Yield: 85%).

Key Data :

StepTemperatureTime (h)Yield (%)Purity (HPLC)
178°C126892%
225°C68595%

Stereochemical Control at C8

The 8-methyl group introduces a stereocenter, necessitating asymmetric synthesis or resolution.

Method 3A: Chiral Auxiliary-Mediated Alkylation

  • Starting Material :

    • (S)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (1.0 equiv)

  • Alkylation :

    • Reagent: Methyl iodide (1.2 equiv)

    • Base: LDA (Lithium diisopropylamide, 2.0 equiv)

    • Solvent: THF, -78°C → 0°C

    • Duration: 2 hours

    • Enantiomeric Excess (ee): 92%.

Method 3B: Kinetic Resolution via Enzymatic Hydrolysis

  • Racemic Substrate :

    • 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 equiv)

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Conditions :

    • Acyl donor: Vinyl acetate (2.0 equiv)

    • Solvent: tert-Butyl methyl ether, 30°C

    • ee: 88% (after 24 hours).

Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh)

  • Mobile Phase : Ethyl acetate/hexane (3:7 → 1:1 gradient)

  • Recovery : 91%.

Crystallization

  • Solvent System : Ethyl acetate/n-hexane (1:2)

  • Crystal Purity : 99.5% (by NMR).

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.68 (s, 3H, OCH₃), 3.45–3.52 (m, 2H, CH₂O), 2.98–3.10 (m, 2H, pyrazine-H), 2.75 (s, 3H, CH₃), 1.85–2.10 (m, 4H, tetrahydro ring).

  • HRMS (ESI+) : m/z calc. for C₁₀H₁₆N₃O [M+H]⁺: 210.1342; found: 210.1345.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
CyclocondensationScalable, minimal side productsRequires high-temperature steps68–85
ChloromethylationHigh regioselectivityToxic reagents (MOMCl)74–89
Chiral AlkylationExcellent enantioselectivityCostly bases (LDA)70–78
Enzymatic ResolutionMild conditions, eco-friendlyLonger reaction times65–72

Industrial-Scale Considerations

  • Cost Efficiency : Method 2A is preferred for large-scale production due to reagent availability and yields >85%.

  • Safety : Chloromethylation requires stringent control to avoid genotoxic impurities.

  • Green Chemistry : Enzymatic resolution (Method 3B) aligns with sustainability goals but faces scalability challenges.

Emerging Methodologies

Recent advances include flow chemistry for continuous hydrogenation and microwave-assisted cyclization, reducing reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized imidazopyrazine derivatives, while reduction could produce reduced forms with modified functional groups.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating them. For example, it may exhibit kinase inhibitory activity by binding to the active sites of kinases, thereby blocking their function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The biological and chemical profiles of Compound A are contextualized below through comparisons with structurally related compounds.

Core Structure and Substituent Variations

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity References
Compound A Imidazo[1,2-a]pyrazine 3-methoxymethyl, 8-methyl Potential Gαq inhibition
BIM-46174 Imidazo[1,2-a]pyrazine Undisclosed (dipeptide-derived) Gαq protein inhibition
2-(Trifluoromethyl)-THIP* Imidazo[1,2-a]pyrazine 2-CF₃ Sulfamide precursor, antibacterial
Ethyl 8-methyl-THIP-3-carboxylate Imidazo[1,2-a]pyrazine 3-COOEt, 8-methyl Synthetic intermediate
Tetrahydroimidazo[1,2-a]pyrimidine hydrazones Imidazo[1,2-a]pyrimidine Hydrazone derivatives Antibacterial (MIC: 1–9 μM)

*THIP: Tetrahydroimidazo[1,2-a]pyrazine

Key Observations:

Core Structure Impact :

  • Pyrazine vs. Pyrimidine: The imidazo[1,2-a]pyrazine core (Compound A) contains two nitrogen atoms in the six-membered ring, enabling distinct hydrogen-bonding interactions compared to pyrimidine derivatives (e.g., hydrazones in ). Pyrimidine-based analogs exhibit antibacterial activity but lack reported Gαq modulation .
  • Nitrogen Placement: Imidazo[1,2-a]pyridines (e.g., Sch 28080 in ) show antiulcer activity but lower potency in Gαq inhibition compared to pyrazine derivatives, highlighting core-dependent selectivity .

Substituent Effects :

  • 3-Position : The 3-methoxymethyl group in Compound A improves solubility relative to trifluoromethyl (2-CF₃) analogs (e.g., ), which may enhance metabolic stability but reduce membrane permeability .
  • 8-Position : Methyl substitution at position 8 (common in Compound A and Ethyl 8-methyl-THIP-3-carboxylate ) likely reduces conformational flexibility, enhancing target binding specificity .
Table 2: Activity Profiles of Selected Compounds
Compound Class Target/Pathway IC₅₀/MIC Notable Findings References
Compound A (putative) Gαq protein Not reported Structural similarity to BIM-46174 suggests inhibitory potential
BIM-46174 Gαq protein Sub-μM range Preferentially silences Gαq over other G proteins
Imidazo[1,2-a]pyrimidines Bacterial pathogens 1–9 μM Activity media-dependent (GAS vs. 7H12)
Imidazo[1,2-a]pyridines H⁺/K⁺-ATPase (antiulcer) Low μM range Metabolized to thiocyanate anions
Key Insights:
  • Gαq Inhibition : Compound A’s methoxymethyl group may enhance cell permeability compared to BIM-46174, though dimerization (as in BIM-46187) is critical for sustained activity .
  • Antibacterial Activity : Pyrimidine hydrazones () exhibit broader-spectrum antibacterial effects than pyrazine derivatives, possibly due to hydrazone-mediated metal chelation .

Biological Activity

3-(Methoxymethyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine is a nitrogen-containing heterocyclic compound that belongs to the imidazopyrazine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C9H15N3O
Molecular Weight 169.23 g/mol
InChI Key InChI=1S/C9H15N3O/c1-7-9-11-5-8(6-13-2)12(9)4-3-10-7/h5,7,10H,3-4,6H2,1-2H3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to exhibit kinase inhibitory activity by binding to the active sites of various kinases. This interaction can lead to modulation of signaling pathways involved in cellular proliferation and survival.

Anticancer Activity

Recent studies have indicated that compounds within the imidazopyrazine family demonstrate significant anticancer properties. For instance, a derivative similar to this compound was evaluated for its effects on cancer cell lines. The results showed that it inhibited cell proliferation in a dose-dependent manner.

TRPC5 Inhibition

A related study highlighted the discovery of pyridazinone derivatives with a tetrahydroimidazo[1,2-a]pyrazine scaffold that act as potent inhibitors of the transient receptor potential canonical 5 (TRPC5) channel. These compounds exhibited nephroprotective effects in a rat model of hypertension-induced renal injury. Notably, the compound demonstrated a significant reduction in blood pressure and proteinuria when administered orally at a dose of 10 mg/kg twice daily .

Case Study 1: Nephroprotective Effects

In a recent study involving TRPC5 inhibitors derived from tetrahydroimidazo[1,2-a]pyrazine scaffolds:

  • Objective : To evaluate nephroprotective effects in chronic kidney disease models.
  • Methodology : Oral administration of compound 12 (analogous to this compound).
  • Findings : The treatment resulted in decreased mean blood pressure and reduced podocyte damage in hypertensive rats.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer efficacy of imidazopyrazine derivatives:

  • Objective : To assess cytotoxicity against various cancer cell lines.
  • Methodology : Compounds were tested against HeLa and A549 cell lines using MTT assays.
  • Results : Significant inhibition of cell viability was observed with IC50 values indicating potent activity against both cancer types.

Q & A

Q. What are the common synthetic strategies for preparing 3-(Methoxymethyl)-8-Methyl-THIP derivatives?

Synthesis typically involves multi-step reactions:

  • Core scaffold formation : Cyclocondensation of precursors like aminopyrazines with carbonyl-containing reagents under reflux conditions (e.g., ethanol or THF). Borane-THF complexes are often used for reductions, though impurities from borane byproducts may require careful purification .
  • Functionalization : Methoxymethyl and methyl groups are introduced via nucleophilic substitution or coupling reactions. For example, Boc-protected glycine derivatives coupled with HATU/DIPEA in DMF enable installation of carbamate-protected side chains .
  • Hydrogenation : Catalytic hydrogenation (e.g., PtO₂ at 30 psi) is employed to reduce unsaturated bonds in intermediates .

Q. How is the structural integrity of these compounds validated post-synthesis?

  • Spectroscopic techniques :
    • 1H/13C NMR : Assigns proton and carbon environments (e.g., singlet at δ 3.94 ppm for tetrahydroimidazo ring protons) .
    • IR spectroscopy : Confirms functional groups like C=O (1700–1750 cm⁻¹) or NH (3200–3400 cm⁻¹) .
    • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formulas (e.g., [M+H]⁺ peaks) .
  • Chromatography : Column chromatography (silica gel, DCM/MeOH gradients) resolves impurities, though silica instability of intermediates may necessitate rapid processing .

Advanced Research Questions

Q. How do structural modifications at the 3-position influence biological activity?

  • Antifungal activity : Substitution at C-3 with lipophilic groups (e.g., aryl or alkyl chains) enhances activity against Sporothrix spp., independent of thiosemicarbazone/thiazolidinedione moieties. Synergy with itraconazole suggests dual-target mechanisms .
  • Gαq inhibition : The full bicyclic scaffold (5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) is critical for G protein modulation. Fragments lacking the fused pyrazine ring show negligible activity, indicating structural rigidity is essential .

Q. What analytical challenges arise during characterization, and how are they resolved?

  • Impurity management : Borane-mediated reductions often yield byproducts (e.g., borate adducts), requiring multiple methanol quenches and solvent evaporation .
  • Instability on silica : Oxygen-sensitive intermediates degrade during column chromatography. Alternative purification (e.g., preparative HPLC or solvent recrystallization) is recommended .
  • Stereochemical ambiguity : X-ray crystallography resolves protonation sites (e.g., N1 in imidazo[1,2-a]pyrazines) and confirms regioselectivity in asymmetric hydrogenations .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Pharmacophore mapping : Comparative studies of bicyclic vs. monocyclic analogs (e.g., BIM-46174 fragments) reveal that activity loss in fragments highlights the necessity of the full scaffold for target engagement .
  • Dose-response profiling : Antimalarial potency (e.g., IC₅₀ values) varies with substituent electronic properties. Methoxymethyl groups may enhance solubility but reduce membrane permeability, requiring balanced logP optimization .

Q. What methodologies are used to assess interactions with biological targets?

  • Cellular assays : Second-messenger-based assays (e.g., calcium flux for Gαq inhibition) quantify functional activity .
  • Checkerboard assays : Evaluate synergistic effects (e.g., compound + itraconazole) against drug-resistant fungal strains .
  • Metabolic studies : Isotopic labeling (¹³C/¹⁴C) tracks metabolic pathways, identifying thiocyanate as a major metabolite in imidazo-pyrazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.